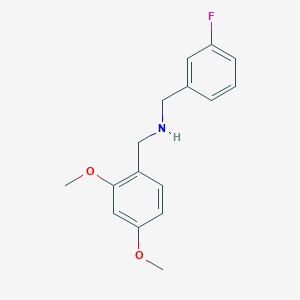![molecular formula C16H15NO3 B5774347 4-[(3-oxo-3-phenylpropyl)amino]benzoic acid](/img/structure/B5774347.png)
4-[(3-oxo-3-phenylpropyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-oxo-3-phenylpropyl)amino]benzoic acid, also known as fenbufen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of arylpropionic acid derivatives and is structurally related to ibuprofen and naproxen. Fenbufen has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.
Mechanism of Action
Fenbufen exerts its pharmacological effects by inhibiting the activity of COX enzymes, particularly COX-2. COX-2 is induced in response to inflammation and is responsible for the synthesis of prostaglandins that mediate pain, swelling, and fever. By inhibiting COX-2, 4-[(3-oxo-3-phenylpropyl)amino]benzoic acid reduces the production of prostaglandins, thereby reducing pain, swelling, and fever.
Biochemical and Physiological Effects:
Fenbufen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Advantages and Limitations for Lab Experiments
Fenbufen has several advantages as a research tool. It is a well-established NSAID with a known mechanism of action and pharmacological profile. It is readily available and can be easily synthesized in the laboratory. However, 4-[(3-oxo-3-phenylpropyl)amino]benzoic acid also has some limitations. It has a relatively low potency compared to other NSAIDs such as aspirin and ibuprofen. It also has a short half-life and may require frequent dosing in order to maintain therapeutic levels.
Future Directions
There are several future directions for research on 4-[(3-oxo-3-phenylpropyl)amino]benzoic acid. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 4-[(3-oxo-3-phenylpropyl)amino]benzoic acid. Another area of interest is the investigation of the anti-inflammatory and immunomodulatory effects of 4-[(3-oxo-3-phenylpropyl)amino]benzoic acid in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and cancer. Finally, the potential use of 4-[(3-oxo-3-phenylpropyl)amino]benzoic acid as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders is an area of active research.
Synthesis Methods
Fenbufen can be synthesized by the condensation of 4-aminobenzoic acid with 3-oxo-3-phenylpropionic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction yields 4-[(3-oxo-3-phenylpropyl)amino]benzoic acid as a white crystalline solid with a melting point of 147-149°C.
Scientific Research Applications
Fenbufen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and thromboxanes. By inhibiting COX enzymes, 4-[(3-oxo-3-phenylpropyl)amino]benzoic acid reduces the production of inflammatory mediators, thereby reducing pain, swelling, and fever.
properties
IUPAC Name |
4-[(3-oxo-3-phenylpropyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(12-4-2-1-3-5-12)10-11-17-14-8-6-13(7-9-14)16(19)20/h1-9,17H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORPEIOBVHHACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5774271.png)

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5774300.png)


![4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline](/img/structure/B5774327.png)
![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5774336.png)


![N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5774354.png)


![1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5774372.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5774375.png)